Ensaculin

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Ensaculin involves several steps, starting with the preparation of the coumarin core. The synthetic route typically includes:

Step 1: Formation of the coumarin core through a Pechmann condensation reaction.

Step 2: Introduction of the methoxy groups via methylation reactions.

Step 3: Attachment of the piperazine moiety through nucleophilic substitution reactions.

Step 4: Final purification and crystallization to obtain the pure compound.

Analyse Chemischer Reaktionen

Ensaculin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents onto the this compound molecule.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Ensaculin is characterized as a benzopyranone derivative with a piperazine moiety. Its unique structure contributes to its pharmacological properties, particularly its interactions with multiple neurotransmitter systems. Notably, this compound acts as a weak NMDA receptor antagonist and agonist to serotonergic receptors (5-HT1A and 5-HT7) while also interacting with adrenergic and dopaminergic receptors . This multi-target approach positions it as a potential candidate for treating cognitive impairments associated with neurodegenerative disorders.

Animal Studies

Research has demonstrated that this compound exhibits memory-enhancing effects in various animal models. In studies involving normal and artificially amnesic rodents, this compound showed significant improvements in passive and conditioned avoidance tasks, indicating its potential as a nootropic agent . Additionally, it has been reported to provide neuroprotective benefits against NMDA-induced toxicity in cultured rat brain cells .

Case Study: Alzheimer's Disease

A pivotal study highlighted the effects of this compound on cognitive function in rodent models of Alzheimer's disease (AD). The compound was found to enhance memory retention and reduce neurodegeneration markers, suggesting its efficacy in slowing the progression of AD . The low target organ toxicity observed in these studies further supports its potential as a safe therapeutic option for AD treatment .

Comparative Analysis with Other Cognitive Enhancers

This compound's unique pharmacodynamic profile sets it apart from traditional acetylcholinesterase inhibitors such as Donepezil and Rivastigmine. The following table summarizes key differences:

| Compound Name | Structure Type | Key Activity | Unique Feature |

|---|---|---|---|

| This compound | Benzopyranone | Multi-target action | Neuroprotective effects alongside cognition enhancement |

| Rivastigmine | Carbamate derivative | Acetylcholinesterase inhibitor | Dual action on acetylcholine levels |

| Donepezil | Piperidine derivative | Acetylcholinesterase inhibitor | Selective for brain acetylcholinesterase |

| Memantine | Aminoadamantane | NMDA receptor antagonist | Unique mechanism targeting NMDA receptors |

Potential Applications Beyond Dementia

While this compound is primarily researched for its cognitive-enhancing properties, emerging studies suggest other therapeutic applications:

- Anti-inflammatory Effects : Preliminary findings indicate that this compound may possess anti-inflammatory properties, which could be beneficial in various inflammatory conditions.

- Antimicrobial Activity : Recent research into coumarin derivatives has shown potential antimicrobial properties, suggesting that modifications of the this compound structure could lead to effective antimicrobial agents .

Clinical Trials and Human Studies

Although animal studies have shown promising results, human clinical trials are still limited. Initial trials indicated that this compound was well-tolerated among participants, with orthostatic hypotension being the primary side effect noted . Ongoing research aims to establish its efficacy in larger human populations.

Wirkmechanismus

Ensaculin exerts its effects through multiple pathways:

NMDA Receptor Antagonism: It acts as a weak antagonist at NMDA receptors, which are involved in synaptic plasticity and memory function.

5-HT1A Receptor Agonism: It also acts as an agonist at 5-HT1A receptors, which play a role in mood regulation and cognitive function.

Molecular Targets: The primary molecular targets include NMDA receptors and 5-HT1A receptors, but it may also interact with other neurotransmitter systems.

Vergleich Mit ähnlichen Verbindungen

Ensaculin can be compared to other compounds with similar pharmacological profiles:

Tacrine: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.

Huperzine A: A natural compound with neuroprotective properties.

TV-3326 (Ladostigil): A compound with both acetylcholinesterase inhibitory and neuroprotective effects.

Donepezil: A widely used acetylcholinesterase inhibitor for Alzheimer’s disease.

Uniqueness: This compound’s unique combination of NMDA receptor antagonism and 5-HT1A receptor agonism sets it apart from these other compounds, which primarily focus on acetylcholinesterase inhibition

Biologische Aktivität

Ensaculin, also known as KA-672 HCl, is a novel compound classified as a benzopyranone derivative with significant implications in the treatment of dementia and other neurodegenerative disorders. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, neuroprotective effects, and potential therapeutic applications.

This compound is characterized by its unique chemical structure, which includes a benzopyranone core substituted with a piperazine moiety. This structural configuration is crucial for its interaction with various neurotransmitter systems. The compound has been shown to act primarily on:

- Serotonergic Receptors : High affinity for 5-HT(1A) and 5-HT(7) receptors.

- Adrenergic Receptors : Notably interacts with adrenergic alpha(1) receptors.

- Dopaminergic Receptors : Exhibits binding to D(2) and D(3) receptors.

These interactions suggest that this compound may exert multifaceted effects on neurotransmission, potentially enhancing cognitive functions and providing neuroprotection .

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties, particularly in models of excitotoxicity. It has been demonstrated to mitigate NMDA-induced neuronal damage in vitro, suggesting its potential as a neuroprotective agent. This effect is attributed to its ability to act as a weak NMDA receptor antagonist, which may help stabilize neuronal activity under pathological conditions .

Table 1: Summary of Biological Activities of this compound

Case Studies and Clinical Implications

Several studies have explored the efficacy of this compound in preclinical models. For instance, a study involving artificially amnesic rodents showed that administration of this compound significantly improved memory retention compared to control groups. These findings underscore the compound's potential utility in treating cognitive deficits associated with dementia .

In another investigation, this compound was assessed for its ability to promote neurotrophic effects in primary cultured rat brain cells. The results indicated that this compound not only supports neuronal survival but also enhances neurite outgrowth, further solidifying its role as a candidate for neurodegenerative disease therapy .

Future Directions

Given the promising biological activity of this compound, future research should focus on:

- Clinical Trials : Conducting human clinical trials to evaluate its efficacy and safety profile in patients with Alzheimer's disease and other forms of dementia.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its neuroprotective effects.

- Structural Modifications : Exploring structural analogs to enhance potency and selectivity towards specific receptor targets.

Eigenschaften

IUPAC Name |

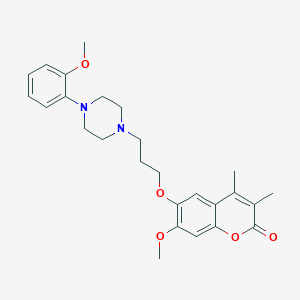

7-methoxy-6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5/c1-18-19(2)26(29)33-23-17-24(31-4)25(16-20(18)23)32-15-7-10-27-11-13-28(14-12-27)21-8-5-6-9-22(21)30-3/h5-6,8-9,16-17H,7,10-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQELZLMTAPJJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)OCCCN3CCN(CC3)C4=CC=CC=C4OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870034 | |

| Record name | 7-Methoxy-6-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-3,4-dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155773-59-4 | |

| Record name | 7-Methoxy-6-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy]-3,4-dimethyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155773-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ensaculin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155773594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-6-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-3,4-dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENSACULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869PGR00AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.